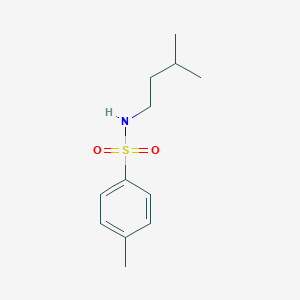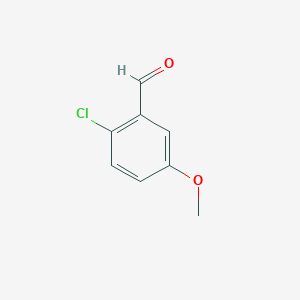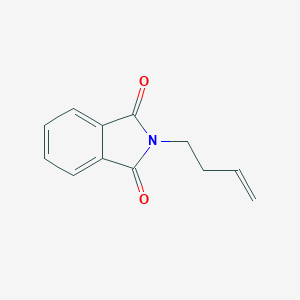
N-(3-丁烯-1-基)邻苯二甲酰亚胺
描述
“N-(3-Buten-1-yl)phthalimide” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by other names such as 2-(But-3-en-1-yl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of “N-(3-Buten-1-yl)phthalimide” consists of a phthalimide group attached to a butenyl group . The InChI code for the compound is InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 .
Physical And Chemical Properties Analysis
“N-(3-Buten-1-yl)phthalimide” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 201.078978594 g/mol . The topological polar surface area is 37.4 Ų .
科学研究应用
合成和结构研究
N-(3-丁烯-1-基)邻苯二甲酰亚胺及其衍生物主要用于合成和结构化学研究。多项研究重点关注各种N-取代邻苯二甲酰亚胺的合成和表征,包括N-烷基和N-烯基衍生物。例如,El-Bardan(1998)进行的研究涉及合成N-[烷基(4′-取代苯硫基)]邻苯二甲酰亚胺,并使用各种光谱技术检查其结构特性(El-Bardan, 1998)。
光化学应用
邻苯二甲酰亚胺,包括N-(3-丁烯-1-基)邻苯二甲酰亚胺衍生物,在光化学研究中也具有重要意义。Mazzocchi和Khachik(1981)研究了芳基取代邻苯二甲酰亚胺中被困的自由基阴离子-自由基阳离子对的区域化学,突出了取代基效应对光化学过程中自由基阴离子的影响(Mazzocchi & Khachik, 1981)。
抗菌研究
一些研究探讨了邻苯二甲酰亚胺衍生物的抗菌潜力。例如,Singh等人(2015)合成了N-(硅烷基丙基)邻苯二甲酰亚胺并评估了其抗菌活性,展示了这些化合物在生物医学应用中的潜力(Singh et al., 2015)。
催化和有机合成
N-(3-丁烯-1-基)邻苯二甲酰亚胺及相关化合物已被用于催化和有机合成。Pluta等人(2014)开发了一种合成N-(三氟甲硫基)邻苯二甲酰亚胺的方法,展示了其在硼酸和炔烃的三氟甲硫基化中的应用,这在制药和农药研究中具有重要意义(Pluta, Nikolaienko, & Rueping, 2014)。
材料科学
邻苯二甲酰亚胺衍生物的合成和表征在材料科学中具有相关性。Behniafar和Banihashemi(2004)合成了基于N-[3,5-双(N-三甲酰基)苯基]邻苯二甲酰亚胺的新芳香族聚酰亚胺,研究了它们的溶解性、结晶性和热稳定性。这项研究突显了邻苯二甲酰亚胺衍生物在新材料开发中的应用(Behniafar & Banihashemi, 2004)。
安全和危害
属性
IUPAC Name |
2-but-3-enylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320898 | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Buten-1-yl)phthalimide | |
CAS RN |
52898-32-5 | |
| Record name | 52898-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


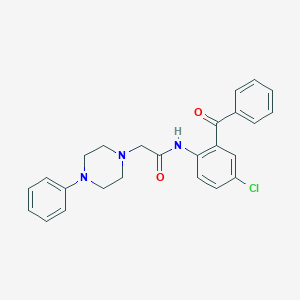
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
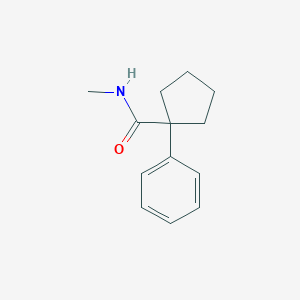
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
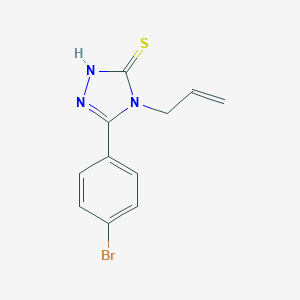
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
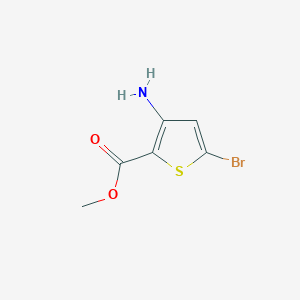
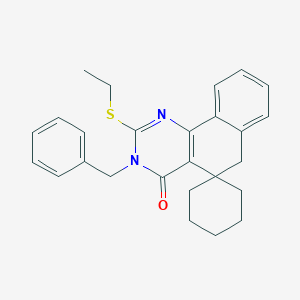
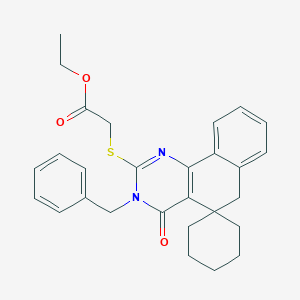
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
